molecular formula C13H14O6 B13434440 Mono(4-carboxybutyl) Phthalate-d4

Mono(4-carboxybutyl) Phthalate-d4

Cat. No.: B13434440
M. Wt: 270.27 g/mol
InChI Key: UPTFBZUGRJWQKY-NMRLXUNGSA-N
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Chemical Reactions Analysis

Mono(4-carboxybutyl) Phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Mono(4-carboxybutyl) phthalate-d4 (abbreviated as MCBP-d4) is a deuterated derivative of mono(4-carboxybutyl) phthalate, which is a metabolite of certain phthalate esters commonly used in industrial applications. Understanding the biological activity of MCBP-d4 is critical due to its potential implications for human health and environmental safety. This article reviews the available literature on the biological activity of MCBP-d4, focusing on its metabolic pathways, toxicological effects, and implications for human health.

  • Chemical Name : this compound
  • CAS Number : 1794737-39-5
  • Molecular Formula : C13H10D4O6
  • Molecular Weight : 270.27 g/mol
  • Purity : >95% (HPLC) .

Metabolism and Excretion

MCBP-d4 is primarily formed through the metabolism of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Studies indicate that phthalates undergo hydrolysis and oxidation, leading to various metabolites, including MCBP-d4. The metabolic pathways involve:

  • Hydrolysis to monoesters.
  • Further oxidation leading to carboxylic acid forms .

The excretion of phthalate metabolites is typically through urine, where they can serve as biomarkers for exposure assessment .

Animal Studies

Research has demonstrated that exposure to phthalates, including MCBP-d4, can lead to various adverse biological effects:

  • Reproductive Toxicity : In animal models, exposure to DEHP has been linked to reduced testosterone levels and developmental abnormalities in reproductive organs .
  • Endocrine Disruption : Phthalates are known endocrine disruptors, potentially affecting hormone signaling pathways, which can result in altered reproductive outcomes and metabolic disorders .

Human Studies

Epidemiological studies have shown associations between urinary phthalate metabolite levels and various health outcomes:

  • Obesity and Metabolic Disorders : Higher concentrations of phthalate metabolites in urine have been correlated with increased body mass index (BMI) and waist circumference .
  • Pregnancy Outcomes : Maternal exposure to DEHP has been linked to adverse delivery outcomes, including preterm birth and low birth weight .

Case Studies

  • Study on Urinary Phthalates and BMI : A study involving multivariate analysis found that specific phthalate metabolites were positively associated with BMI and waist circumference, suggesting a link between phthalate exposure and obesity-related health risks .
  • Maternal Exposure Effects : A systematic review highlighted that maternal exposure to DEHP during pregnancy was associated with negative outcomes such as preterm delivery and developmental issues in offspring .

Biological Activity Summary Table

Biological ActivityObserved EffectsReference
Reproductive ToxicityReduced testosterone levels; developmental abnormalities
Endocrine DisruptionAltered hormone signaling; metabolic disorders
Obesity CorrelationPositive association with BMI and waist circumference
Pregnancy OutcomesAdverse effects on delivery; low birth weight

Properties

Molecular Formula

C13H14O6

Molecular Weight

270.27 g/mol

IUPAC Name

2-(4-carboxybutoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/i1D,2D,5D,6D

InChI Key

UPTFBZUGRJWQKY-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCC(=O)O

Origin of Product

United States

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